High Selectivity for CDK12 Over Other CDKs and Kinases
Compound 919278 demonstrates high selectivity for CDK12, exhibiting a binding affinity (Kd) of 5.6 μM. This selectivity is quantified by its minimal activity against a broad panel of other kinases. In a selectivity screen against 350 kinases, including CDK1-7, CDK9, CDK14, and CDK16-18, Compound 919278 at 1 μM showed less than 35% inhibition of any of these targets . This contrasts sharply with other CDK inhibitors, such as THZ1, which potently inhibits CDK7 (IC50 = 3.2 nM) in addition to CDK12 .
| Evidence Dimension | Kinase Binding Affinity (Kd) and Selectivity Profile |
|---|---|
| Target Compound Data | Kd = 5.6 μM for CDK12; <35% inhibition of 350 other kinases (including CDK1-7, CDK9, CDK14, CDK16-18) at 1 μM . |
| Comparator Or Baseline | Comparator: THZ1. THZ1 IC50 = 3.2 nM for CDK7, also inhibits CDK12 and CDK13 . |
| Quantified Difference | Compound 919278 shows >1,700-fold weaker binding to CDK12 compared to THZ1's inhibition of CDK7. Crucially, Compound 919278 does not potently inhibit other CDKs, whereas THZ1 is a potent inhibitor of CDK7. |
| Conditions | Kd measured in vitro. Selectivity assessed via a panel of 350 recombinant kinases at 1 μM compound concentration. |
Why This Matters
This ensures that the observed biological effects are specifically attributable to CDK12 inhibition rather than off-target activity on other CDKs, which is critical for validating target engagement and downstream signaling studies.
